

# Fedratinib symptom burden improvement comparative analysis

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## Compound Focus: Fedratinib

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## Fedratinib Symptom Response Data Summary

Trial (Population)	Comparator	Symptom Response Rate (Fedratinib)	Symptom Response Rate (Comparator)	Definition of Symptom Response	Citation
JAKARTA (JAKi-naïve)	Placebo	40% (36% in initial analysis)	9% (7% in initial analysis)	≥50% reduction in Total Symptom Score (TSS) at Week 24	[1] [2]
JAKARTA2 (Ruxolitinib-experienced)	None (Single-arm)	26% (Original analysis); 27% (Stringent ITT analysis)	N/A	≥50% reduction in Total Symptom Score (TSS) at Week 24	[2]
FREEDOM2 (Ruxolitinib-experienced)	Best Available Therapy (BAT)	34%	19%	≥50% reduction in Total Symptom Score (TSS) at Week 24	[3]

## Experimental Protocols and Assessment Methods

The consistency of **fedratinib**'s symptom efficacy across trials is grounded in the use of standardized, patient-reported outcome tools and rigorous trial designs.

- **Symptom Assessment Tool:** The **Myelofibrosis Symptom Assessment Form (MFSAF) version 2.0** was used across **fedratinib** trials to quantify symptom burden [1]. Patients rated the severity of six key symptoms daily for a week before each assessment:
  - Night sweats
  - Pruritus (itching)
  - Abdominal discomfort
  - Pain under the left ribs
  - Early satiety (feeling full quickly)
  - Bone or muscle pain
- **Total Symptom Score (TSS):** The scores for the six symptoms (on a 0-10 scale) are summed to create a TSS, ranging from 0 to 60 [1] [4]. A higher score indicates a greater symptom burden.
- **Response Definition:** A **symptom response** is typically defined as a **≥50% reduction in the TSS (TSS50)** from baseline, sustained at the Week 24 assessment [1] [3].
- **Clinical Trial Designs:**
  - **JAKARTA:** A Phase III, randomized, double-blind, **placebo-controlled** trial in JAK inhibitor-naïve patients [1].
  - **JAKARTA2:** A Phase II, **single-arm** trial in patients who had been treated with or were intolerant to ruxolitinib [2].
  - **FREEDOM2:** A Phase III, randomized, **open-label, controlled** trial where **fedratinib** was compared against Best Available Therapy (BAT) in ruxolitinib-resistant or intolerant patients [3].

## Comparative Analysis with Other JAK Inhibitors

While head-to-head trials between **fedratinib** and other JAK inhibitors are limited, indirect comparisons and clinical experience highlight key differences.

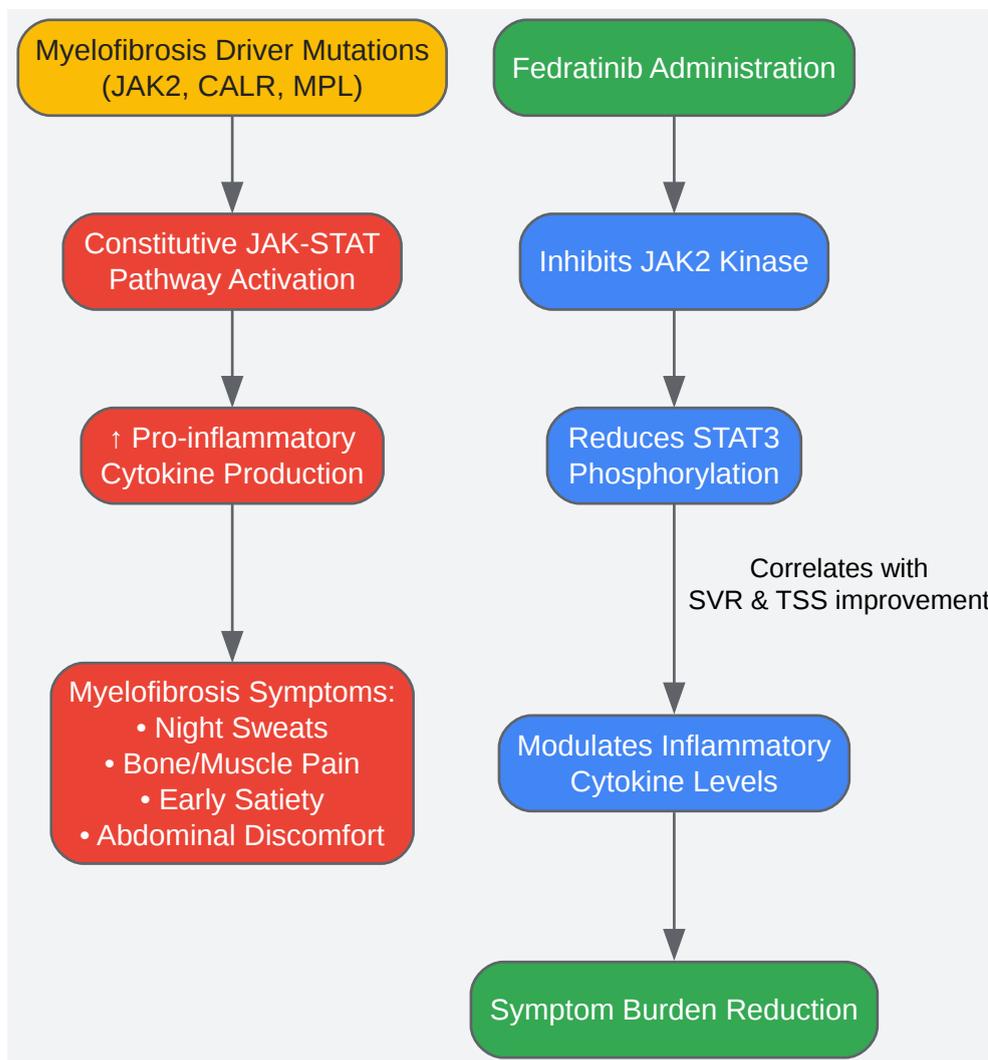
- **Compared to Ruxolitinib:** There are no direct comparative trials. **Fedratinib** is distinguished by its **high selectivity for JAK2** over JAK1, whereas ruxolitinib inhibits both JAK1 and JAK2 equipotently [5] [6]. In practice, **fedratinib** is primarily used as a second-line option after ruxolitinib failure (intolerance or loss of response) [6] [3].
- **Indirect Comparison with Momelotinib:** A 2024 matching-adjusted indirect comparison suggests that **momelotinib may have a lower risk of key adverse events** like diarrhea, nausea, and anemia

over 24 weeks in both JAKi-naïve and -experienced patients [7] [8]. Momelotinib is also distinguished by its potential to improve anemia, an effect not seen with **fedratinib** [7].

- **Real-World Effectiveness:** A 2025 review notes that real-world symptom response rates to **fedratinib** can be variable and sometimes lower than in clinical trials, potentially due to delays in initiating second-line therapy after ruxolitinib failure [9] [2].

## Mechanism of Action: Symptom Improvement

The following diagram illustrates the proposed mechanism by which **fedratinib** alleviates symptoms in myelofibrosis.



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The diagram shows that **fedratinib**'s primary mechanism for symptom relief is through direct inhibition of the overactive JAK-STAT pathway, which subsequently modulates the production of pro-inflammatory cytokines that drive many MF-related symptoms [1] [5] [4]. Reductions in phosphorylated STAT3 (pSTAT3) levels have been directly correlated with **fedratinib** exposure and its clinical efficacy [4].

## Key Considerations for Researchers

- **Safety and Tolerability:** The symptom benefits of **fedratinib** must be balanced against its safety profile. The most common adverse events are **gastrointestinal (diarrhea, nausea, vomiting)** and **hematological (anemia, thrombocytopenia)** [1] [10]. Proactive management with antiemetics and antidiarrheals is recommended [3].
- **Wernicke's Encephalopathy:** **Fedratinib** carries a **black box warning** for this serious neurological condition, believed to be linked to thiamine deficiency [5] [10]. Clinical protocols now mandate **thiamine level monitoring and supplementation** before and during treatment, which has effectively mitigated this risk in recent trials [10] [3].

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## References

1. Updated results of the placebo-controlled, phase III JAKARTA trial of... [pmc.ncbi.nlm.nih.gov]
2. Fedratinib for the treatment of myelofibrosis [nature.com]
3. Efficacy and safety of fedratinib in patients with ... [sciencedirect.com]
4. A phase 2 randomized dose-ranging study of the JAK2-selective... [nature.com]
5. Beyond Ruxolitinib: Fedratinib and Other Emergent Treatment Options... [dovepress.com]
6. Fedratinib and Ruxolitinib: Advice for Deciding Which ... [targetedonc.com]
7. Indirect treatment comparison of momelotinib vs fedratinib ... [pmc.ncbi.nlm.nih.gov]
8. Momelotinib vs fedratinib safety in MF: Indirect treatment ... [mpn-hub.com]

9. a critical appraisal of clinical trial and "real-world" data [pubmed.ncbi.nlm.nih.gov]

10. Fedratinib in 2025 and beyond: indications and future ... [pmc.ncbi.nlm.nih.gov]

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